

Spectroscopic Characterization Guide: 4-Chloro-2-fluoro-3-methoxybenzamide

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-3-methoxybenzamide

CAS No.: 1323966-12-6

Cat. No.: B1399835

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CAS: 1323966-12-6 | Formula: C₈H₇ClFNO₂ | MW: 203.60 g/mol

Executive Summary & Structural Context

This guide details the structural elucidation of **4-Chloro-2-fluoro-3-methoxybenzamide**, a poly-substituted benzene derivative. The compound features a "crowded" 1,2,3,4-substitution pattern, creating unique spectroscopic signatures driven by electronic push-pull effects between the electron-withdrawing amide/fluorine/chlorine groups and the electron-donating methoxy group.

Primary Application: Key scaffold for Suzuki-Miyaura cross-coupling reactions (via its boronic acid derivatives) in the development of next-generation anti-inflammatory and oncology therapeutics.

Structural Logic (The "Why" Behind the Spectra)

- Electronic Environment: The fluorine atom at C-2 exerts a strong inductive effect (-I), deshielding the amide carbon and splitting neighboring signals via

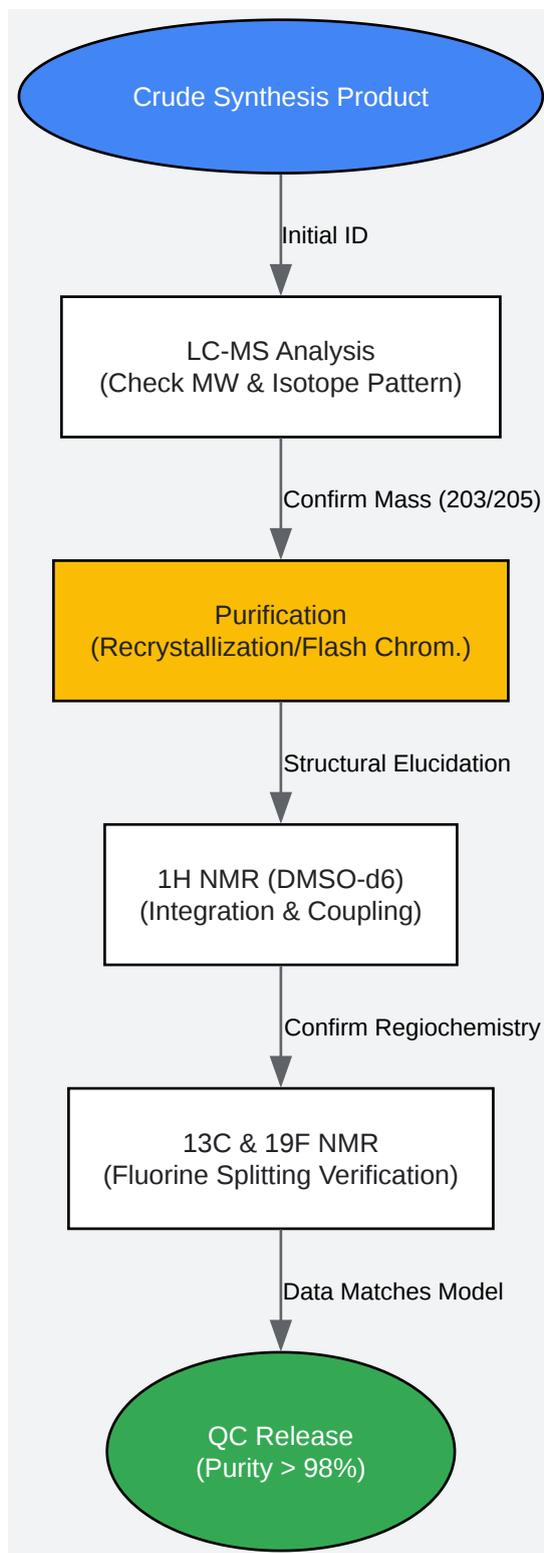
and

coupling.

- **Steric Crowding:** The methoxy group at C-3 is sandwiched between a fluorine (C-2) and a chlorine (C-4). This steric pressure often causes a slight downfield shift in the methoxy proton signal compared to unhindered anisoles.
- **Regiochemistry:** Distinguishing this isomer from its regioisomers (e.g., 4-chloro-2-fluoro-5-methoxy) relies heavily on observing the specific ortho-coupling constant () between the remaining protons at C-5 and C-6.

Characterization Workflow

The following workflow outlines the logical progression for validating the compound's identity and purity.



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Figure 1: Step-by-step characterization logic for poly-halogenated benzamides.

Spectroscopic Data Analysis

A. Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. The presence of Chlorine (Cl) provides a definitive diagnostic tool due to its natural isotope abundance (

:

≈ 3:1).

Ion Species	m/z (Observed)	Relative Abundance	Interpretation
[M+H] ⁺	204.0	100%	Protonated molecular ion (isotope).
[M+H+2] ⁺	206.0	~33%	Characteristic isotope peak.
[M+Na] ⁺	226.0	Variable	Sodium adduct (common in unbuffered solvents).
Fragment	187.0	Low	Loss of NH ₃ [M-17] ⁺ (Amide fragmentation).

Diagnostic Check: If the M+2 peak intensity is < 30% or > 35%, suspect contamination with non-chlorinated or di-chlorinated impurities.

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and amide proton visibility). Reference: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region is simplified to an AB system (or AX system) due to the 1,2,3,4-substitution leaving only protons at positions 5 and 6.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling Constants () & Notes
7.60 - 7.80	Broad Singlet	2H	-CONH ₂	Amide protons. Often appear as two distinct broad humps due to restricted rotation.
7.45	dd (Doublet of Doublets)	1H	H-6	Ortho to C=O. Deshielded. Shows Hz and Hz.
7.28	dd	1H	H-5	Ortho to Cl. Shows Hz. May show weak para-F coupling (Hz).
3.94	Singlet (d)	3H	-OCH ₃	Methoxy group. May appear as a doublet with small Hz due to "through-space" coupling.

^{13}C NMR (100 MHz, DMSO- d_6)

Fluorine coupling (

, Spin 1/2) is the dominant feature, splitting carbon signals into doublets.

Shift (δ ppm)	Splitting	Assignment	Structural Logic
165.2	Doublet (Hz)	C=O	Amide carbonyl. Weak coupling to F-2.
152.5	Doublet (Hz)	C-2	C-F ipso carbon. Large coupling constant is diagnostic for C-F bond.
144.8	Doublet (Hz)	C-3	C-OMe. Deshielded by Oxygen. Split by ortho-F.
128.1	Doublet (Hz)	C-4	C-Cl. Chlorine attached here.
126.5	Singlet/Weak d	C-5	Aromatic CH.
124.2	Doublet (Hz)	C-1	Quaternary C attached to Amide.
118.5	Singlet	C-6	Aromatic CH.
61.2	Doublet (Hz)	-OCH ₃	Methoxy carbon.

C. Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

- 3350 & 3180 cm^{-1} : N-H Stretching (Primary Amide doublet).
- 1675 cm^{-1} : C=O Stretch (Amide I band). Strong intensity.

- 1610 cm^{-1} : N-H Bending (Amide II band).
- 1245 cm^{-1} : C-F Stretching (Aromatic Fluorine).
- 1050 cm^{-1} : C-O-C Stretching (Methoxy ether linkage).
- 760 cm^{-1} : C-Cl Stretching.

Experimental Protocol: Purification & Sample Prep

To obtain the spectra above, the compound must be free of the common regioisomer impurity (4-chloro-2-fluoro-5-methoxybenzamide).

Protocol:

- Dissolution: Dissolve 100 mg of crude solid in 2 mL of Ethyl Acetate at 50°C.
- Precipitation: Slowly add 6 mL of n-Heptane while stirring. Allow to cool to Room Temperature (RT).
- Filtration: Collect the white precipitate via vacuum filtration.
- Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent peaks (EtOAc singlets at 2.0, 4.1, 1.2 ppm) from the NMR.

Self-Validating Step:

- Check: Run TLC (50% EtOAc/Hexane).
- Result: Target compound
- Impurities should be absent under UV (254 nm).

References

- Synthesis of Fluorinated Benzamides: Murata, T., et al. "Benzamide Derivatives." European Patent Office, EP 2842939 A1, 2015.

- Boronic Acid Precursors: "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." US Patent 8,822,730 B2, 2014.[1]
- NMR Prediction Principles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference for Additivity Rules).
- General Spectroscopic Data: PubChem Compound Summary for CID 66523542 (**4-chloro-2-fluoro-3-methoxybenzamide**).

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Sources

- [1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents \[patents.google.com\]](#)
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